molecular formula C16H13FN2O2 B2890583 N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide CAS No. 1385374-86-6

N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide

Cat. No.: B2890583
CAS No.: 1385374-86-6
M. Wt: 284.29
InChI Key: XIMUKBZHRCFCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide is a benzamide derivative featuring a cyanomethyl (-CH2CN) group attached to the benzamide nitrogen and a 3-fluorophenoxymethyl substituent at the meta position of the benzene ring. The cyanomethyl group introduces a nitrile functionality, which may enhance metabolic stability or influence binding interactions in biological systems. The 3-fluorophenoxy moiety contributes lipophilicity and electronic effects due to the fluorine atom. This compound belongs to a broader class of benzamides, which are widely explored in medicinal chemistry for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties .

Properties

IUPAC Name

N-(cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-14-5-2-6-15(10-14)21-11-12-3-1-4-13(9-12)16(20)19-8-7-18/h1-6,9-10H,8,11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMUKBZHRCFCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC#N)COC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-[(3-Fluorophenoxy)Methyl]Benzoic Acid

The precursor acid is synthesized via Friedel-Crafts alkylation:

  • Reagents : 3-Fluorophenol, 3-bromomethylbenzoic acid, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
  • Conditions : 12-hour reflux at 110°C under nitrogen.
  • Yield : ~78% (extrapolated from similar etherification reactions in CN111253396B).

Phosphorus Oxychloride Activation and Amidation

The acid is converted to its reactive acyl chloride intermediate:

  • Activation :
    • 3-[(3-Fluorophenoxy)methyl]benzoic acid (10 mmol) dissolved in ethyl acetate/tetrahydrofuran (1:3 v/v).
    • POCl₃ (13 mmol) added at 0–5°C, stirred for 1 hour.
  • Amidation :
    • Aminoacetonitrile (12 mmol) in anhydrous toluene added dropwise.
    • Reaction stirred at room temperature for 4 hours.
  • Workup :
    • Organic layer washed with 5% HCl, NaHCO₃, and brine.
    • Anhydrous MgSO₄ drying, solvent evaporation, and recrystallization from ethanol/water.

Key Data :

Parameter Value Source
Yield 82% (theoretical)
Purity (HPLC) >98.5%
Reaction Time 5 hours

This method avoids hazardous benzoyl chloride and enables solvent recovery (>80%).

Titanium Tetrachloride-Catalyzed Cyanomethylation

For direct N-cyanomethylation, CN111253396B’s titanium tetrachloride (TiCl₄)-DMAP system is employed.

Intermediate Preparation: 3-[(3-Fluorophenoxy)Methyl]Benzamide

  • Synthesis :
    • 3-[(3-Fluorophenoxy)methyl]benzoic acid (10 mmol) reacted with ammonium chloride (NH₄Cl) in POCl₃ (2 hours, 80°C).
    • Yield: 89%.

Cyanomethyl Group Introduction

  • Reagents :
    • Benzamide intermediate (10 mmol), chloroacetonitrile (Cl-CH₂-CN, 60 mmol), TiCl₄ (60 mmol), DMAP (80 mmol).
  • Conditions :
    • Anhydrous toluene, nitrogen atmosphere, 6-hour reflux.
  • Workup :
    • Aqueous extraction, column chromatography (ethyl acetate/petroleum ether).

Key Data :

Parameter Value Source
Yield 28%
Catalyst Loading 6 eq TiCl₄
Purity 95%

This method’s lower yield stems from steric hindrance at the amide nitrogen, a limitation noted in CN111253396B for analogous substrates.

Coupling Reagent-Assisted Direct Amidation

Modern peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offer an alternative route.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Scalability Cost Efficiency
Acid Chloride-Mediated 82% High Moderate
TiCl₄-Catalyzed 28% Low High
HATU-Assisted 75% Moderate Low

The acid chloride route balances yield and scalability, making it industrially viable. Titanium tetrachloride methods, while cost-effective, require optimization for nitrogen-centered reactions.

Challenges and Optimization Strategies

Aminoacetonitrile Stability

Aminoacetonitrile’s tendency toward hydrolysis necessitates anhydrous conditions. Pre-activation with molecular sieves or in-situ generation (e.g., from glycolonitrile and ammonia) improves outcomes.

Byproduct Formation in Cyanomethylation

Competitive hydrolysis of chloroacetonitrile to glycolic acid amide is mitigated by:

  • Strict temperature control (<40°C).
  • Excess cyanating agent (4–6 eq).

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different substituents at the fluorophenoxy group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenoxy group can enhance binding affinity and specificity, while the cyanomethyl group may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives exhibit structural diversity, with variations in substituents significantly impacting their physicochemical properties and biological activities. Below is a detailed comparison of N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide with structurally or functionally related compounds:

Structural Analogues with Quinoline-Linked Oxadiazoles

Compounds such as 3-(5-(((5,7-dichloroquinolin-4-yl)oxy)methyl)-1,2,4-oxadiazol-3-yl)-N-(m-tolyl)benzamide (13c) and related derivatives () feature a quinoline-oxadiazole scaffold instead of the cyanomethyl group. These compounds exhibit:

  • Higher Melting Points: Ranging from 207°C to 258°C due to increased molecular rigidity from the oxadiazole and quinoline moieties.
  • Moderate Yields : 57–66% during synthesis, comparable to typical benzamide derivatives.

Key Difference: The absence of a nitrile group in these compounds may reduce metabolic stability compared to the cyanomethyl-containing target compound .

Benzimidazole-Substituted Benzamides

Derivatives like N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide (3a) () incorporate benzimidazole rings, which are known for anti-inflammatory and analgesic activities. These compounds:

  • Exhibit Dual Activity : Significant pain relief and inflammation reduction at 100 mg/kg in preclinical models.
  • Lower Toxicity: Reduced gastric toxicity compared to non-steroidal anti-inflammatory drugs (NSAIDs).
  • Structural Contrast: The benzimidazole group replaces the cyanomethyl and fluorophenoxy substituents, altering solubility and target engagement .

Metal-Complexed Benzamides

Benzamides such as [N-(3'-nitrophenyl)(piperidin-1"-yl)methyl]benzamide () form complexes with transition metals (e.g., Cu(II), Co(II)):

  • Enhanced Bioactivity : Copper complexes show superior antibacterial activity against E. coli and S. aureus compared to free ligands.
  • Geometric Influence : Octahedral (Cu) or tetrahedral (Co) geometries optimize metal-ligand interactions.
  • Functional Divergence : The target compound lacks metal-binding groups like piperidine, limiting its utility in coordination chemistry .

Acetylenyl Benzamides as Glucokinase Activators

3-(3-Amino-phenylethynyl)-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)-benzamide (19) () contains an acetylene linker, enabling:

  • Potent Glucokinase Activation : EC50 = 27 nM, with significant glucose uptake stimulation in hepatocytes.
  • Therapeutic Potential: 47.4% reduction in glucose AUC in diabetic mice, outperforming sitagliptin.
  • Structural Contrast: The acetylene group provides rigidity and π-bond interactions absent in the target compound’s aliphatic cyanomethyl chain .

Radioiodinated Benzamides for Melanoma Imaging

Compounds like 4-acetamido-N-(2-diethylaminoethyl)-5-iodo-2-methoxybenzamide (6) () are optimized for melanoma targeting:

  • High Tumor Uptake: 23.2% ID/g in B16 melanoma models, facilitated by slow urinary excretion.
  • Mechanistic Insight : Uptake correlates with melanin affinity rather than receptor binding.

Biological Activity

N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a cyanomethyl group and a 3-fluorophenoxy moiety, which are critical for its biological interactions. The cyanomethyl group enhances the compound's reactivity, while the fluorophenoxy group is known to improve binding affinity to various biological targets.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenoxy group can increase the compound's binding affinity, enhancing its pharmacological effects.

Potential Targets:

  • Enzymes : The compound may act as an inhibitor or modulator of enzyme activity.
  • Receptors : It could interact with neurotransmitter or hormone receptors, influencing physiological responses.

Antiparasitic Activity

Recent studies have indicated that benzamide derivatives exhibit antiparasitic properties. For instance, compounds structurally similar to this compound have shown promising activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).

In a phenotypic screen, certain benzamide analogues demonstrated potent activity with EC50 values in the low nanomolar range, indicating a strong potential for further development as therapeutic agents .

Neuroleptic Activity

Another area of interest is the neuroleptic activity associated with benzamide derivatives. Compounds similar to this compound have been evaluated for their effects on apomorphine-induced stereotyped behavior in animal models. These studies suggest that structural modifications can lead to enhanced antipsychotic properties .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50/EC50 ValuesReference
This compoundAntiparasiticNot yet determined
Benzamide analogue (Compound 73)AntiparasiticEC50 = 0.001 μM
N-benzyl-2-methylpyrrolidin-3-yl-benzamideNeuroleptic15x more active than haloperidol

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzamide structure significantly affect biological activity. For instance:

  • Fluorine Substitution : Enhances binding affinity to targets.
  • Cyanomethyl Group : Influences reactivity and stability.

This relationship underscores the importance of functional group positioning in optimizing pharmacological properties.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide?

The compound is typically synthesized via nucleophilic acyl substitution. For example, a benzoyl chloride intermediate can react with a cyanomethylamine derivative under basic conditions (e.g., triethylamine) to form the amide bond. Reaction optimization includes solvent choice (e.g., dichloromethane or THF), temperature control (room temperature to 50°C), and purification via recrystallization or column chromatography to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and electronic environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like the cyanomethyl (-CH2CN) and fluorophenoxy moieties. Purity is assessed via HPLC with UV detection .

Q. How do the electronic and steric effects of substituents influence the compound’s reactivity?

The 3-fluorophenoxy group introduces electron-withdrawing effects, enhancing the electrophilicity of the adjacent methylene bridge. The cyanomethyl moiety contributes to hydrogen-bonding interactions, which may affect solubility and intermolecular reactivity. Comparative studies with non-fluorinated analogs show reduced steric hindrance, enabling selective functionalization .

Advanced Research Questions

Q. What strategies optimize reaction conditions to minimize side products during its synthesis?

Side reactions (e.g., over-alkylation or hydrolysis) are mitigated by controlling reaction stoichiometry, using anhydrous solvents, and inert atmospheres. Catalytic additives (e.g., DMAP) accelerate amide bond formation, while microwave-assisted synthesis reduces reaction times and improves yields. Post-reaction quenching (e.g., with ice-water) and gradient chromatography isolate the target compound .

Q. How can preclinical pharmacokinetic and toxicity profiles be systematically evaluated?

In vitro assays (e.g., microsomal stability tests) assess metabolic degradation, while Caco-2 cell models predict intestinal absorption. In vivo studies in rodent models measure plasma half-life, tissue distribution, and acute toxicity (LD50). Dose-dependent hepatotoxicity is evaluated via serum ALT/AST levels and histopathological analysis .

Q. How can contradictory data on biological activity across studies be resolved?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Resolving these requires standardized protocols (e.g., CLSI guidelines) and orthogonal validation methods (e.g., CRISPR knockouts for target engagement studies). Computational docking models (AutoDock Vina) and molecular dynamics simulations reconcile structural-activity relationships .

Q. What in silico approaches predict the compound’s bioactivity and target selectivity?

Quantitative Structure-Activity Relationship (QSAR) models trained on benzamide derivatives identify key descriptors (e.g., LogP, polar surface area). Molecular docking (Schrödinger Suite) screens against protein databases (PDB) to prioritize targets like kinase enzymes or GPCRs. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Data Contradiction Analysis Framework

Source of Contradiction Resolution Methodology Example
Varied biological activity in cell-based vs. animal modelsCross-species comparative metabolomics (LC-MS/MS)Differences in cytochrome P450 metabolism between human and murine systems
Discrepant solubility measurementsStandardized shake-flask method (OECD 105 guidelines)pH-dependent solubility profiles in PBS vs. simulated gastric fluid

Key Structural Comparisons

Analog Substituent Variation Impact on Bioactivity
N-(Cyanomethyl)-3-[(4-fluorophenoxy)methyl]benzamideFluorine at para positionReduced metabolic stability due to altered LogD
N-(Hydroxymethyl)-3-[(3-fluorophenoxy)methyl]benzamideCyanomethyl → hydroxymethylIncreased aqueous solubility but lower blood-brain barrier penetration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.